Desmorpholinyl ABT-263-NH-Me, also known as Desmorpholinyl Navitoclax-NH-Me, is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This compound is a derivative of Navitoclax, which is known for its ability to inhibit B-cell lymphoma 2 proteins, thereby promoting apoptosis in cancer cells. Desmorpholinyl ABT-263-NH-Me is classified under small molecule inhibitors and is specifically designed to enhance the pharmacological properties of its parent compound.
Desmorpholinyl ABT-263-NH-Me is synthesized from the parent compound Navitoclax through various chemical modifications. The compound is available for research purposes from several suppliers, including MedChemExpress and GLP Bio, which provide detailed product specifications and synthesis information.
Desmorpholinyl ABT-263-NH-Me falls under the category of small molecule inhibitors. It targets anti-apoptotic proteins in cancer cells, making it a candidate for therapeutic interventions in oncology. The compound is classified based on its structure and mechanism of action as an antineoplastic agent.
The synthesis of Desmorpholinyl ABT-263-NH-Me involves a series of chemical reactions that modify the structure of Navitoclax. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Desmorpholinyl ABT-263-NH-Me has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
The three-dimensional conformation plays a crucial role in its interaction with target proteins.
Desmorpholinyl ABT-263-NH-Me participates in several chemical reactions relevant to its function:
Understanding these reactions is critical for optimizing the therapeutic efficacy and minimizing potential side effects during drug development.
Desmorpholinyl ABT-263-NH-Me exerts its anticancer effects primarily through:
Studies have shown that compounds like Desmorpholinyl ABT-263-NH-Me can significantly reduce cell viability in various cancer cell lines by promoting programmed cell death.
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications in laboratory settings.
Desmorpholinyl ABT-263-NH-Me has significant potential applications in:
Research continues to explore its full therapeutic potential and mechanisms of action against various malignancies.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8